molecular formula C12H12ClN3O2S B2475423 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide CAS No. 328028-33-7

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B2475423
CAS No.: 328028-33-7
M. Wt: 297.76
InChI Key: JITPMZCIAFVJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2,5-diaminobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-diaminobenzenesulfonamide
  • 2-chlorobenzenesulfonamide
  • 4,6-diamino-N-(2-chlorophenyl)benzenesulfonamide

Uniqueness

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the benzene ring allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2,5-diamino-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(14)5-6-10(12)15/h1-7,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITPMZCIAFVJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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